Cas no 941923-82-6 (N-(3,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide)

N-(3,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide 化学的及び物理的性質
名前と識別子
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- N-(3,4-dimethoxyphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide
- N-(3,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide
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- インチ: 1S/C22H24N4O3/c1-28-19-8-7-16(13-20(19)29-2)24-22(27)15-9-11-26(12-10-15)21-14-23-17-5-3-4-6-18(17)25-21/h3-8,13-15H,9-12H2,1-2H3,(H,24,27)
- InChIKey: JVQLMJNEWIHXPC-UHFFFAOYSA-N
- SMILES: N1(C2=CN=C3C(=N2)C=CC=C3)CCC(C(NC2=CC=C(OC)C(OC)=C2)=O)CC1
N-(3,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3222-1593-10mg |
N-(3,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide |
941923-82-6 | 90%+ | 10mg |
$79.0 | 2023-04-27 | |
Life Chemicals | F3222-1593-15mg |
N-(3,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide |
941923-82-6 | 90%+ | 15mg |
$89.0 | 2023-04-27 | |
Life Chemicals | F3222-1593-30mg |
N-(3,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide |
941923-82-6 | 90%+ | 30mg |
$119.0 | 2023-04-27 | |
Life Chemicals | F3222-1593-2mg |
N-(3,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide |
941923-82-6 | 90%+ | 2mg |
$59.0 | 2023-04-27 | |
Life Chemicals | F3222-1593-3mg |
N-(3,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide |
941923-82-6 | 90%+ | 3mg |
$63.0 | 2023-04-27 | |
Life Chemicals | F3222-1593-5μmol |
N-(3,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide |
941923-82-6 | 90%+ | 5μl |
$63.0 | 2023-04-27 | |
Life Chemicals | F3222-1593-10μmol |
N-(3,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide |
941923-82-6 | 90%+ | 10μl |
$69.0 | 2023-04-27 | |
Life Chemicals | F3222-1593-1mg |
N-(3,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide |
941923-82-6 | 90%+ | 1mg |
$54.0 | 2023-04-27 | |
Life Chemicals | F3222-1593-20μmol |
N-(3,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide |
941923-82-6 | 90%+ | 20μl |
$79.0 | 2023-04-27 | |
Life Chemicals | F3222-1593-5mg |
N-(3,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide |
941923-82-6 | 90%+ | 5mg |
$69.0 | 2023-04-27 |
N-(3,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide 関連文献
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
N-(3,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamideに関する追加情報
Professional Introduction to N-(3,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide (CAS No. 941923-82-6)
N-(3,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide (CAS No. 941923-82-6) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its intricate molecular structure, represents a promising candidate for further exploration in drug discovery and development. The presence of both dimethoxyphenyl and quinoxalin-2-yl moieties in its framework suggests potential interactions with biological targets, making it a subject of intense interest for researchers seeking novel therapeutic agents.
The piperidine-4-carboxamide moiety is particularly noteworthy, as it is frequently incorporated into bioactive molecules due to its ability to enhance binding affinity and selectivity. This structural feature, combined with the electron-donating effects of the dimethoxyphenyl group, may contribute to the compound's pharmacological properties. Recent studies have highlighted the importance of such structural motifs in designing molecules with improved pharmacokinetic profiles and reduced toxicity.
In the context of contemporary pharmaceutical research, N-(3,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide has been examined for its potential role in modulating various biological pathways. The quinoxaline scaffold, known for its versatility in medicinal chemistry, has been linked to compounds exhibiting anti-inflammatory, antiviral, and anticancer activities. The integration of this scaffold with the piperidine core in our compound suggests a multifaceted approach to drug design, potentially targeting multiple disease mechanisms simultaneously.
The dimethoxyphenyl group further enriches the compound's chemical profile by introducing hydrophobicity and metabolic stability. This characteristic is particularly valuable in drug development, as it can influence absorption, distribution, metabolism, and excretion (ADME) properties. Current research trends indicate that optimizing these properties is crucial for achieving therapeutic efficacy while minimizing side effects. The combination of these features in N-(3,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide positions it as a compelling candidate for further investigation.
The synthesis of this compound involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex core structure efficiently. These techniques not only streamline the synthetic process but also allow for greater flexibility in modifying the molecular framework for optimization purposes.
Evaluating the biological activity of N-(3,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide necessitates rigorous testing across various in vitro and in vivo models. Preliminary studies have demonstrated promising interactions with specific enzymes and receptors relevant to human health conditions. For instance, its binding affinity to certain kinases has been observed to be within a range that could warrant further exploration as an anti-cancer therapeutic agent. Additionally, its potential modulation of neurotransmitter systems suggests applications in neuropharmacology.
The compound's pharmacokinetic profile is another critical aspect that has been under scrutiny. Studies using computational modeling have predicted favorable solubility and bioavailability characteristics for N-(3,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide, which are essential factors for successful drug development. These predictions are supported by experimental data from preclinical trials that have assessed its metabolic stability and excretion pathways. Such findings are instrumental in guiding decisions regarding dosing regimens and formulation strategies.
The integration of cutting-edge technologies into the study of this compound has further enhanced our understanding of its potential applications. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have provided detailed insights into its molecular structure and conformational dynamics. These tools are indispensable for elucidating how the compound interacts with biological targets at the molecular level.
The future direction of research on N-(3,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide includes exploring its role in complex disease models and conducting extensive clinical trials to validate its therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate these endeavors by pooling resources and expertise. The compound's unique structural features make it a valuable asset in the ongoing quest to develop innovative treatments for unmet medical needs.
In summary, N-(N-(3, 4-dimethoxyphenyl)-1- (quinoxalin- 2- yl)piperidine- 4-carboxamide ) (CAS No. 941923- 82- 6) represents a significant advancement in pharmaceutical chemistry. Its intricate molecular architecture, characterized by key motifs such as dimethoxyphenyl, quinoxalin- 2- yl, and piperidine- 4-carboxamide, positions it as a promising candidate for further exploration. Ongoing research efforts aim to fully elucidate its pharmacological properties, optimize its synthetic pathways, and translate these findings into tangible therapeutic benefits.
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